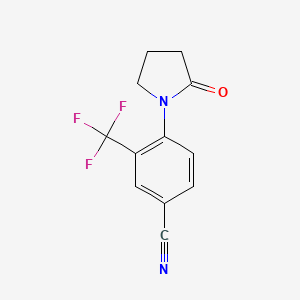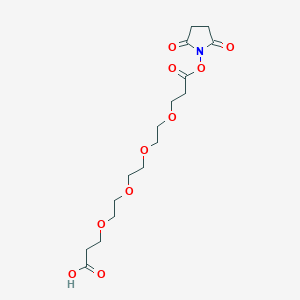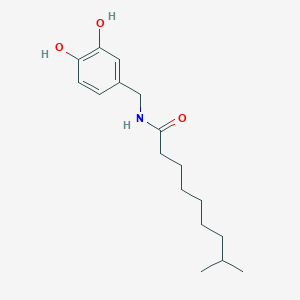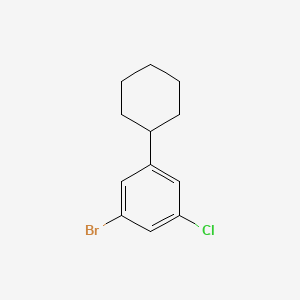
1-Bromo-3-chloro-5-cyclohexylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-cyclohexylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with bromine, chlorine, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-cyclohexylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of cyclohexylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron (Fe) or aluminum chloride (AlCl3), to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent halogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-chloro-5-cyclohexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of cyclohexylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of cyclohexylbenzene derivatives with different functional groups.
Oxidation: Formation of cyclohexylphenol or cyclohexylquinone.
Reduction: Formation of cyclohexylbenzene.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-cyclohexylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-5-cyclohexylbenzene involves its interaction with molecular targets through its halogen atoms and cyclohexyl group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in drug development or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure with a fluorine atom instead of a cyclohexyl group.
1-Bromo-3-chloro-5-methylbenzene: Contains a methyl group instead of a cyclohexyl group.
1-Bromo-3-chloro-5-ethylbenzene: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness
1-Bromo-3-chloro-5-cyclohexylbenzene is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and interactions.
Propriétés
Formule moléculaire |
C12H14BrCl |
|---|---|
Poids moléculaire |
273.59 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-cyclohexylbenzene |
InChI |
InChI=1S/C12H14BrCl/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Clé InChI |
DAVPFVVGESFBMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)





![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
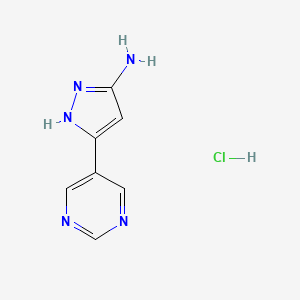
![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
